4-(1-(Trifluoromethyl)cyclopropyl)aniline
Overview
Description
4-(1-(Trifluoromethyl)cyclopropyl)aniline is a chemical compound with the molecular formula C10H10F3N and a molecular weight of 201.19 g/mol . This compound features a trifluoromethyl group attached to a cyclopropyl ring, which is further connected to an aniline moiety. The presence of the trifluoromethyl group imparts unique chemical properties, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethylation reagents under specific conditions to achieve the desired product .
Industrial Production Methods
Industrial production of 4-(1-(Trifluoromethyl)cyclopropyl)aniline may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-(1-(Trifluoromethyl)cyclopropyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The aniline moiety allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted aniline compounds.
Scientific Research Applications
4-(1-(Trifluoromethyl)cyclopropyl)aniline has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(1-(Trifluoromethyl)cyclopropyl)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and binding affinity to various biological targets, leading to its effects in different applications . The exact pathways and targets depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(1-(Trifluoromethyl)cyclopropyl)aniline include:
4-(Trifluoromethyl)aniline: A compound with a trifluoromethyl group directly attached to the aniline ring.
α,α,α-Trifluoro-p-toluidine: Another trifluoromethyl-substituted aniline derivative.
Uniqueness
The uniqueness of this compound lies in the presence of the cyclopropyl ring, which imparts distinct steric and electronic properties compared to other trifluoromethyl-substituted anilines. This structural feature can influence its reactivity and applications in various fields .
Properties
IUPAC Name |
4-[1-(trifluoromethyl)cyclopropyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N/c11-10(12,13)9(5-6-9)7-1-3-8(14)4-2-7/h1-4H,5-6,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUADHNUIXCGJCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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